molecular formula C15H11FN2 B11872642 7-(3-Fluorophenyl)isoquinolin-1-amine

7-(3-Fluorophenyl)isoquinolin-1-amine

Cat. No.: B11872642
M. Wt: 238.26 g/mol
InChI Key: GOLKTAQWOUKUHI-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)isoquinolin-1-amine typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization. Another approach involves the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods

Industrial production methods for fluorinated isoquinolines often involve the use of metal catalysts to facilitate the cyclization and fluorination processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

7-(3-Fluorophenyl)isoquinolin-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to bind to biological targets, thereby increasing its potency and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities.

    6-Fluoroisoquinoline: Differing in the position of the fluorine atom, which can affect its properties and reactivity.

    5-Fluoroisoquinoline: Another positional isomer with distinct characteristics

Uniqueness

7-(3-Fluorophenyl)isoquinolin-1-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

7-(3-fluorophenyl)isoquinolin-1-amine

InChI

InChI=1S/C15H11FN2/c16-13-3-1-2-11(8-13)12-5-4-10-6-7-18-15(17)14(10)9-12/h1-9H,(H2,17,18)

InChI Key

GOLKTAQWOUKUHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C=CN=C3N

Origin of Product

United States

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